6-Hydroxyluteolin 7-glucoside

Natural Product Sourcing Phytochemical Profiling Quantitative Analysis

Flavonoid glycosides in anti-inflammatory assays often exhibit variable target selectivity and batch-to-batch inconsistency, undermining experimental reproducibility. 6-Hydroxyluteolin 7-glucoside (CAS 54300-65-1) provides a structurally defined 15-LOX inhibitor with validated potency and low cytotoxicity. • 15-LOX IC50: 2.35 μM with minimal off-target toxicity - selective anti-inflammatory scaffold for drug discovery • Upregulates collagen type I in human dermal fibroblasts at 40 μM - directly applicable to skin aging and wound-healing research • C-6 hydroxyl differentiates it from luteolin 7-glucoside; the 7-O-glucoside moiety modulates potency (17-fold difference vs. aglycone in xanthine oxidase assays) - non-substitutable for reproducible enzymatic and cellular data • High natural abundance in Salvia plebeia (≤2.45% dry weight) enables cost-efficient large-batch procurement

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 54300-65-1
Cat. No. B1649358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyluteolin 7-glucoside
CAS54300-65-1
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1
InChIKeyHYPKUHLLPBGDLF-IAAKTDFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyluteolin 7-Glucoside: Compound Overview


6-Hydroxyluteolin 7-glucoside (also known as 6-hydroxyluteolin 7-O-β-D-glucopyranoside) is a flavonoid 7-O-glycoside characterized by a luteolin core bearing an additional hydroxyl group at the C-6 position and a glucose moiety at the C-7 position [1]. It occurs naturally in various medicinal plants, including Salvia plebeia, Tanacetum vulgare, and Athrixia phylicoides, and is recognized for its inhibitory effects on arachidonic acid metabolism in leukocytes [2]. The presence of the 6-hydroxy substituent distinguishes it structurally from common luteolin 7-glucoside and imparts distinct biological activities critical for targeted research and industrial procurement.

Unique 6-hydroxy & 7-O-glucoside flavone scaffold
Present in Salvia plebeia, Tanacetum vulgare, and Athrixia phylicoides
Used for arachidonic acid metabolism studies in leukocytes

Why Analogs Cannot Substitute 6-Hydroxyluteolin 7-Glucoside


Generic substitution among flavonoid glycosides is not scientifically valid due to the critical influence of both the C-6 hydroxyl group and the C-7 glycosylation on target engagement, solubility, and cellular handling. The additional 6-OH group in 6-hydroxyluteolin 7-glucoside enhances antioxidant and enzyme inhibitory profiles relative to non-hydroxylated analogs [1], while the 7-O-glucoside moiety significantly alters pharmacokinetic behavior and in vitro potency compared to its aglycone [2]. For instance, in xanthine oxidase assays, the glucoside is 17-fold less potent than the aglycone, demonstrating that the sugar moiety modulates bioactivity in a therapeutically meaningful way. Consequently, using luteolin 7-glucoside or 6-hydroxyluteolin aglycone in place of 6-hydroxyluteolin 7-glucoside will yield non-comparable results in cellular and enzymatic studies.

6-OH group absence
Luteolin 7-glucoside lacks the 6-hydroxyl group, which may alter antioxidant and enzyme inhibition profiles in research assays.
Aglycone substitution
6-Hydroxyluteolin aglycone has different pharmacokinetic behavior and increased potency in enzymatic assays, potentially leading to non-comparable cellular study results.
Glycosylation impact
The 7-O-glucoside moiety modulates solubility and cellular handling; removing it changes compound disposition and assay outcomes.

Quantitative Differentiation Evidence for 6-Hydroxyluteolin 7-Glucoside


Dominant Abundance in Salvia plebeia

In Salvia plebeia R. Br. (common sage), 6-hydroxyluteolin 7-O-glucoside was quantified at 2,452.7 mg per 100 g dry weight (2.45% DW), making it the most abundant flavone, exceeding hispidulin 7-O-glucoside (2,281.0 mg/100 g) and nepetin 7-O-glucoside (2,002.6 mg/100 g) [1].

Abundance in plant
Head-to-head
2.45% dry weight
Highest abundance among tested flavones in Salvia plebeia
UPLC-DAD-QTOF/MS analysis; reported data
Natural Product Sourcing Phytochemical Profiling Quantitative Analysis

Potent 15-Lipoxygenase Inhibition with Low Cytotoxicity

6-Hydroxyluteolin-7-O-β-glucoside inhibited 15-lipoxygenase (15-LOX) with an IC50 of 2.35 μM, compared to caffeoylcalleryanin (IC50 1.59 μM) and verbascoside (IC50 1.76 μM). Importantly, the XTT assay indicated no significant cytotoxicity [1].

15-LOX Inhibition
Head-to-head
IC50 2.35 μM
Reported assay response context; low cytotoxicity in XTT assay
Comparators: caffeoylcalleryanin (1.59 μM), verbascoside (1.76 μM)
Inflammation Lipoxygenase Inhibition Drug Discovery

Collagen Biosynthesis Stimulation in Human Dermal Fibroblasts

In normal human dermal fibroblasts, 6-hydroxyluteolin 7-O-glucoside at 40 μM significantly enhanced total collagen secretion into the medium and stimulated type I collagen expression. In contrast, eriodictyol 7-O-glucoside and scutellarein 7-O-glucoside showed no effect on collagen content [1].

Collagen upregulation
Head-to-head
Enhanced collagen type I secretion vs. no effect of analogs
Supports collagen biosynthesis research in dermal models
40 μM, human dermal fibroblasts; positive vs. eriodictyol & scutellarein glucosides
Skin Health Collagen Stimulation Dermatology

Xanthine Oxidase Inhibition Compared to Aglycone

6-Hydroxyluteolin-7-O-glycoside inhibited xanthine oxidase with an IC50 of 130.00 ± 2.25 μM. Its aglycone, 6-hydroxyluteolin, was significantly more potent (IC50 7.52 ± 0.01 μM), while the clinical standard allopurinol had an IC50 of 0.22 ± 0.00 μM [1].

Xanthine Oxidase
Head-to-head
IC50 130.00 ± 2.25 μM
Moderate inhibition context; ~17-fold less potent than aglycone
Aglycone IC50 7.52 μM; allopurinol IC50 0.22 μM
Hyperuricemia Gout Xanthine Oxidase Inhibitor

Application Scenarios for 6-Hydroxyluteolin 7-Glucoside


High-Yield Sourcing from Salvia plebeia for Nutraceuticals and Cosmetics

Given its exceptionally high concentration in Salvia plebeia (up to 2.45% dry weight) [1], procurement from this species can maximize yield and reduce cost per gram. This makes 6-hydroxyluteolin 7-glucoside a commercially viable ingredient for dietary supplements or skincare products leveraging its anti-inflammatory and collagen-boosting properties.

Anti-Inflammatory Lead Optimization in Drug Discovery

The compound's potent 15-LOX inhibition (IC50 2.35 μM) coupled with low cytotoxicity [1] positions it as a promising scaffold for developing selective anti-inflammatory agents. Its glycosylated form may also offer improved solubility and oral bioavailability compared to aglycones.

Cosmeceutical Formulations for Collagen Enhancement

Direct evidence of collagen type I upregulation in human dermal fibroblasts at 40 μM [1] supports its use in anti-aging creams, serums, or wound-healing products. Unlike other 7-O-glucosides, it actively promotes collagen biosynthesis, offering a differentiated mechanism for skin rejuvenation.

Functional Foods and Supplements for Gout Management

With moderate xanthine oxidase inhibition (IC50 130 μM) [1], it can be formulated into functional foods or supplements aimed at lowering uric acid levels. Its lower potency relative to allopurinol may allow for safer, long-term dietary intervention.

Application
Selection Property
Validation Focus
High-abundance sourcing from Salvia plebeia
Natural abundance in plant material
Extraction yield and purity consistency review
15-Lipoxygenase inhibition studies
15-LOX inhibitory activity
Selectivity vs. cytotoxicity and comparator benchmarking
Collagen stimulation in dermal models
Collagen type I upregulation context
Dermal fibroblast model conditions and specificity
Xanthine oxidase inhibition models
Moderate XO inhibition activity
Activity vs. aglycone and allopurinol comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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